

using 2-Chloro-5-methoxy-3-methylquinoxaline as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Chloro-5-methoxy-3-methylquinoxaline

Cat. No.: B11891587

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Application Note: **2-Chloro-5-methoxy-3-methylquinoxaline** as a Pharmaceutical Intermediate

Abstract

This technical guide details the utilization of **2-Chloro-5-methoxy-3-methylquinoxaline** (CAS: 30748-93-7) as a high-value scaffold in medicinal chemistry. Distinguished by its unique substitution pattern—combining a reactive electrophilic center at C2, a steric anchor at C3, and an electronic modulator at C5—this intermediate is critical for synthesizing Tyrosine Kinase Inhibitors (TKIs), tricyclic antipsychotics, and antimicrobial agents. This document provides optimized protocols for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings, supported by mechanistic insights and safety frameworks.

Introduction: The Quinoxaline Privilege

Quinoxalines are "privileged structures" in drug discovery, capable of binding to diverse biological targets. The **2-Chloro-5-methoxy-3-methylquinoxaline** derivative is particularly

valuable due to its regio-defined reactivity.

- C2-Chlorine: A highly reactive leaving group for and Pd-catalyzed couplings.
- C3-Methyl: Provides essential hydrophobic bulk, often occupying the "gatekeeper" region in kinase ATP-binding pockets.
- C5-Methoxy: An electron-donating group (EDG) that modulates the ring's electrophilicity. While it slightly deactivates the C2 position compared to unsubstituted quinoxalines, it enhances solubility and provides a hydrogen-bond acceptor site crucial for receptor affinity (e.g., in VEGFR-2 or PI3K inhibitors).

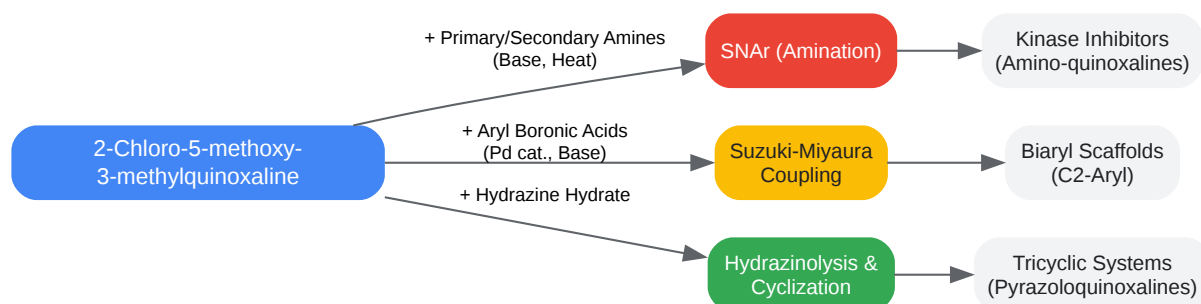
Chemical Profile & Safety

Property	Specification
IUPAC Name	2-Chloro-5-methoxy-3-methylquinoxaline
CAS Number	30748-93-7
Molecular Weight	208.64 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	108–112 °C
Solubility	Soluble in DCM, DMSO, DMF; Insoluble in water
Reactivity	Moisture sensitive (slow hydrolysis to quinoxalinone)

Safety Warning: Chloroquinoxalines are potent vesicants and sensitizers. They can cause severe skin and eye irritation. All procedures must be conducted in a fume hood. The C2-Cl bond is labile; avoid prolonged exposure to moisture to prevent hydrolysis to the inactive 2-hydroxy species.

Synthetic Utility & Reactivity Map

The utility of this intermediate lies in its ability to undergo orthogonal transformations. The C2-Cl bond is the primary handle for diversification.



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Figure 1: Divergent synthesis pathways from the core intermediate.

Detailed Protocols

Protocol A: Synthesis of Amino-Quinoxalines via

Target Application: Synthesis of VEGFR-2 or PI3K inhibitor libraries.

Mechanism: The nitrogen lone pair of the amine attacks the C2 position. The intermediate Meisenheimer complex is stabilized by the diaza-ring system, followed by the elimination of chloride.

Reagents:

- Substrate: **2-Chloro-5-methoxy-3-methylquinoxaline** (1.0 eq)
- Nucleophile: Aniline derivative or cyclic amine (e.g., Morpholine, Piperazine) (1.2 eq)
- Base:
(2.0 eq) or DIPEA (1.5 eq)
- Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

- Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve **2-Chloro-5-methoxy-3-methylquinoxaline** (1.0 mmol, 208 mg) in anhydrous DMF (3.0 mL).
- Addition: Add the amine nucleophile (1.2 mmol). If the amine is a salt (e.g., hydrochloride), increase the base equivalents to 3.0 eq.
- Base: Add

(2.0 mmol, 276 mg).
- Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.
 - Note: The 5-methoxy group donates electron density, making the C2 position less electrophilic than in 2-chloroquinoxaline. Higher temperatures or polar aprotic solvents (DMSO/NMP) are often required compared to the unsubstituted parent.
- Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the starting material peak () and appearance of the product.
- Workup:
 - Cool to room temperature.[1]
 - Pour the mixture into ice-cold water (15 mL). The product often precipitates.
 - Filter the solid, wash with water, and dry under vacuum.
 - Alternative: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Application: Introduction of aryl/heteroaryl groups for bi-aryl pharmacophores.

Reagents:

- Substrate: **2-Chloro-5-methoxy-3-methylquinoxaline** (1.0 eq)
- Boronic Acid: Aryl boronic acid (1.2 eq)
- Catalyst:
(5 mol%) or
- Base:
(2.0 eq) or
(2M aq.)
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

- Degassing: Charge a microwave vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Add solvent (Dioxane/Water, 5 mL). Sparge with Argon for 5 minutes.
- Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under an Argon stream. Cap the vial immediately.
- Reaction: Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.
 - Expert Tip: The steric bulk of the C3-methyl group can hinder the approach of the palladium complex. High-activity catalysts like XPhos-Pd-G2 may be necessary for bulky boronic acids.
- Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.^{[1][2]} Concentrate the filtrate.

- Purification: Flash chromatography is essential to remove de-halogenated byproducts.

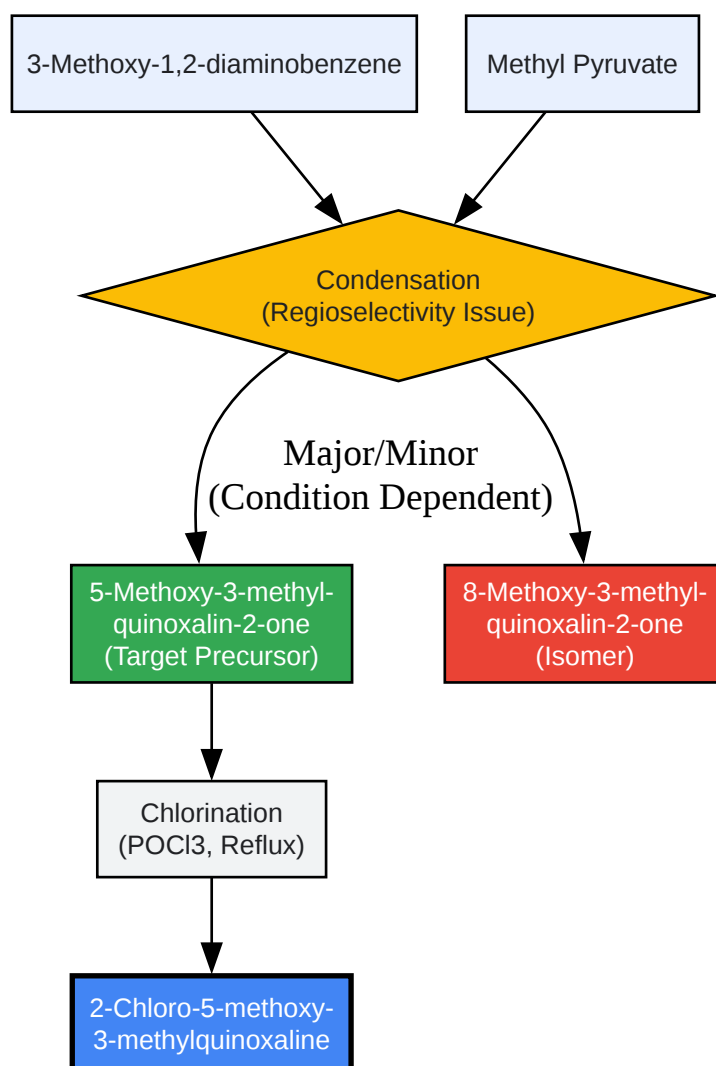
Mechanistic & Structural Insights

The regiochemistry of the precursor synthesis is a common point of failure. When condensing 3-methoxy-1,2-diaminobenzene with methyl pyruvate, two isomers are possible.

- Isomer A (Target): 5-methoxy-3-methylquinoxalin-2(1H)-one.
- Isomer B (Byproduct): 8-methoxy-3-methylquinoxalin-2(1H)-one.

The subsequent chlorination with

yields the target 2-chloro-5-methoxy or the 2-chloro-8-methoxy isomer. Structural verification via NOESY NMR is mandatory to confirm the spatial proximity of the C5-Methoxy group to the C4-proton (peri-position), distinguishing it from the 8-methoxy isomer.



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Figure 2: Synthesis pathway highlighting the critical regioselectivity checkpoint.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in	C5-OMe deactivation; Amine nucleophile is weak.	Switch solvent to NMP; Increase Temp to 120 °C; Use microwave irradiation.
Hydrolysis Product (OH)	Wet solvents; Poor storage of intermediate.	Use anhydrous DMF; Store 2-Cl intermediate under Argon at 4 °C.
Regioisomer Contamination	Impure starting diamine or lack of separation.	Verify precursor purity by HPLC before chlorination. Isomers have distinct retention times.
Incomplete Coupling (Suzuki)	Steric hindrance from C3-Methyl.	Switch to S-Phos or X-Phos Pd catalysts; Increase catalyst loading to 10 mol%.

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